molecular formula C15H22BrNO B4032131 3-bromo-N,N-bis(2-methylpropyl)benzamide

3-bromo-N,N-bis(2-methylpropyl)benzamide

Cat. No.: B4032131
M. Wt: 312.24 g/mol
InChI Key: GOJMHTWQQSHMMX-UHFFFAOYSA-N
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Description

3-bromo-N,N-bis(2-methylpropyl)benzamide is an organic compound with a molecular formula of C14H20BrNO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a bromine atom attached to the benzene ring and two isobutyl groups attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N-bis(2-methylpropyl)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the isobutyl groups. One common method involves the following steps:

    Bromination: The starting material, benzamide, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 3-bromobenzamide.

    Alkylation: The 3-bromobenzamide is then reacted with isobutyl bromide (2-bromo-2-methylpropane) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce the isobutyl groups, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-bis(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Oxidation Reactions: The isobutyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 3-hydroxy-N,N-bis(2-methylpropyl)benzamide or 3-amino-N,N-bis(2-methylpropyl)benzamide.

    Reduction: Formation of 3-bromo-N,N-bis(2-methylpropyl)aniline.

    Oxidation: Formation of 3-bromo-N,N-bis(2-methylpropyl)benzoic acid.

Scientific Research Applications

3-bromo-N,N-bis(2-methylpropyl)benzamide has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N,N-bis(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and isobutyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of isobutyl groups.

    3-bromo-N,N-diethylbenzamide: Similar structure but with diethyl groups instead of isobutyl groups.

    3-bromo-N,N-dipropylbenzamide: Similar structure but with dipropyl groups instead of isobutyl groups.

Uniqueness

3-bromo-N,N-bis(2-methylpropyl)benzamide is unique due to the presence of two bulky isobutyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs with smaller alkyl groups. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

3-bromo-N,N-bis(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-11(2)9-17(10-12(3)4)15(18)13-6-5-7-14(16)8-13/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJMHTWQQSHMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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